-Butyl-3-methylimidazolium trifluoromethanesulfonate (BMIM Tf) belongs to a class of compounds known as ionic liquids (ILs). ILs are salts with melting points below 100°C, often existing as liquids at room temperature. BMIM Tf, specifically, is a room-temperature ionic liquid (RTIL).
These unique properties, coupled with their high thermal stability, wide liquid range, and tunable properties, have made RTILs like BMIM Tf attractive candidates for various scientific research applications [, ].
One of the most prominent applications of BMIM Tf is as a solvent in various scientific research fields. Its non-volatile nature, high thermal stability, and ability to dissolve a wide range of polar and non-polar compounds make it a valuable alternative to traditional organic solvents [, ].
BMIM Tf has been used as a solvent in:
Beyond its use as a solvent, BMIM Tf finds applications in other areas of scientific research:
1-Butyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid characterized by its unique structure, which consists of a butyl and a methyl group attached to an imidazolium ring, combined with a trifluoromethanesulfonate anion. Its molecular formula is , and it has a molecular weight of 288.29 g/mol. This compound is known for its low melting point of approximately 16 °C, high viscosity of 80.0 cP, and density of 1.30 g/cm³, making it a liquid at room temperature . It exhibits good electrical conductivity (3.05 mS/cm) and is classified as a toxic substance when ingested or in contact with skin .
The chemical reactivity of 1-butyl-3-methylimidazolium trifluoromethanesulfonate includes its ability to participate in various reactions typical of ionic liquids. It can act as a solvent or catalyst in organic reactions, such as nucleophilic substitutions and polymerizations. The trifluoromethanesulfonate anion can undergo hydrolysis, leading to the formation of trifluoromethanesulfonic acid and other byproducts under certain conditions . Additionally, the imidazolium cation can engage in proton transfer reactions, enhancing its utility in acid-base chemistry .
Research indicates that 1-butyl-3-methylimidazolium trifluoromethanesulfonate exhibits cytotoxic properties, particularly when tested on various cell lines. It is classified as toxic if swallowed and can cause skin irritation upon contact . The biological activity of this compound may be linked to its ability to disrupt cellular membranes or interfere with metabolic processes, although further studies are needed to fully elucidate its mechanisms of action.
The synthesis of 1-butyl-3-methylimidazolium trifluoromethanesulfonate typically involves the reaction of 1-butyl-3-methylimidazole with trifluoromethanesulfonic acid. The general procedure includes:
This method yields a high-purity product suitable for various applications .
Studies on the interactions of 1-butyl-3-methylimidazolium trifluoromethanesulfonate with other chemicals have shown that it can form stable complexes with metal ions and organic molecules. These interactions are significant for applications in catalysis and material science. The ionic liquid's unique properties allow it to stabilize reactive intermediates, facilitating various chemical transformations .
Several compounds share similarities with 1-butyl-3-methylimidazolium trifluoromethanesulfonate due to their imidazolium structure or ionic liquid characteristics. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | Shorter ethyl chain; lower viscosity | |
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate | Longer hexyl chain; higher thermal stability | |
1-Octyl-3-methylimidazolium trifluoromethanesulfonate | Increased hydrophobicity; useful in extraction processes |
The uniqueness of 1-butyl-3-methylimidazolium trifluoromethanesulfonate lies in its balanced properties, making it suitable for a wide range of applications while maintaining manageable toxicity levels compared to other ionic liquids. Its combination of low melting point, high conductivity, and effective solvation capabilities distinguishes it from similar compounds within the same category .
Acute Toxic;Irritant;Environmental Hazard